molecular formula C13H23NO6S B13335371 (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid

Cat. No.: B13335371
M. Wt: 321.39 g/mol
InChI Key: QMLRRONGQFDKAL-MRVPVSSYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is a compound that features both amino and thio functionalities protected by tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid typically involves the protection of amino and thio groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Free amino and thio groups.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid involves the selective protection and deprotection of amino and thio groups. The Boc groups provide steric hindrance, protecting the functional groups from unwanted reactions. Upon deprotection, the free amino and thio groups can participate in further chemical transformations, making the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is unique due to the presence of both amino and thio functionalities protected by Boc groups. This dual protection allows for selective deprotection and subsequent chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H23NO6S

Molecular Weight

321.39 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid

InChI

InChI=1S/C13H23NO6S/c1-12(2,3)19-10(17)14-8(9(15)16)7-21-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)(H,15,16)/t8-/m1/s1

InChI Key

QMLRRONGQFDKAL-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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